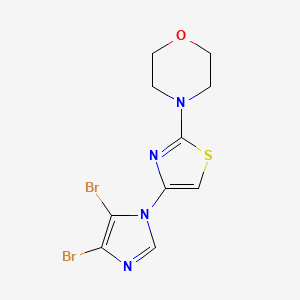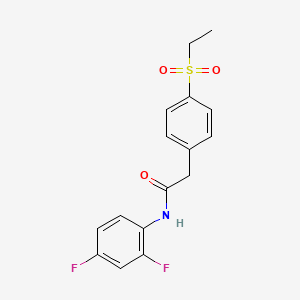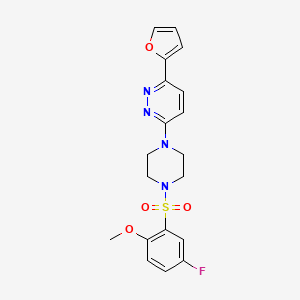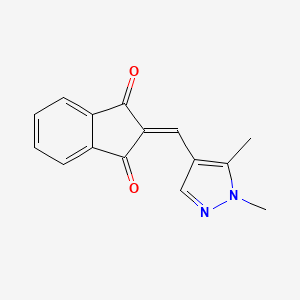
4-(4-(4,5-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-(4,5-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine” is also known as VPC-14449 . It is a specific inhibitor of AR-DBD (Androgen Receptor DNA-binding Domain). It acts by inhibiting both Y594A and Q592A mutants, blocking the interaction of the AR with androgen response elements in the nucleus .
Molecular Structure Analysis
The molecular formula of this compound is C10H10Br2N4OS . The structure includes a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Physical And Chemical Properties Analysis
The compound has a molecular weight of 394.09 g/mol . It contains a thiazole ring, which is a five-membered ring system with sulfur and nitrogen atoms . The pi (π) electrons in the ring are free to move from one bond to other bonds, giving the ring aromatic properties .Wissenschaftliche Forschungsanwendungen
Targeting DNA-binding Domain for Prostate Cancer Therapy : A correction in the structure of a compound similar to 4-(4-(4,5-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine, named VPC-14449, has been noted in prostate cancer therapy research. Despite the structural correction, the compound's role and effectiveness in the study remain unchanged (Dalal et al., 2017).
Synthesis and Antitumor Properties : N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides, similar in structure to the chemical , have shown promise in antitumor activity. These compounds have been synthesized and screened for anticancer properties (Horishny et al., 2020).
Inhibition of Phosphoinositide 3-Kinase : Derivatives of 4-(1,3-Thiazol-2-yl)morpholine have been identified as potent inhibitors of phosphoinositide 3-kinase, indicating their potential utility in tumor growth inhibition (Alexander et al., 2008).
QSAR-Analysis for Antioxidant Properties : QSAR-analysis of derivatives related to 4-(4-(4,5-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine has been conducted, revealing insights into the structural factors affecting antioxidant activity (Drapak et al., 2019).
Potential DNA-PK Inhibitors : Compounds structurally similar to 4-(4-(4,5-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine have been explored as DNA-dependent protein kinase (DNA-PK) inhibitors, which could have implications for enhancing the effects of ionizing radiation in cancer therapy (Cano et al., 2010).
Synthesis and Antimicrobial Activity : Novel derivatives with structural similarities have been synthesized and evaluated for their antitubercular and antifungal activities, indicating the potential for antimicrobial applications (Syed et al., 2013).
Crystal Structure and DFT Studies : The crystal structure of a related compound was characterized, and Density Functional Theory (DFT) studies were conducted, providing insights into electronic properties relevant for scientific applications (Prabhakaran et al., 2021).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-[4-(4,5-dibromoimidazol-1-yl)-1,3-thiazol-2-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2N4OS/c11-8-9(12)16(6-13-8)7-5-18-10(14-7)15-1-3-17-4-2-15/h5-6H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFGZKYLWGZFFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)N3C=NC(=C3Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2365912.png)
![2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2365914.png)
![Furan-2-yl-[4-(4-thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B2365915.png)
![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide hydrochloride](/img/structure/B2365916.png)


![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2365922.png)
![3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2365923.png)
![N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]but-2-ynamide](/img/structure/B2365924.png)

![5-Bromo-2-methylbenzo[b]thiophene-1,1-dioxide](/img/structure/B2365927.png)
